2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

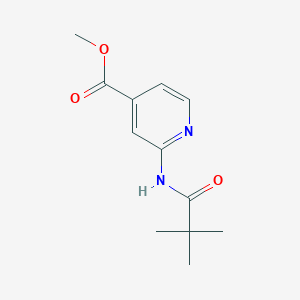

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester. This nomenclature reflects the fundamental structural components of the molecule, beginning with the isonicotinic acid backbone, which constitutes the pyridine-4-carboxylic acid core structure. The systematic name indicates the presence of a methyl ester group attached to the carboxylic acid functionality of the isonicotinic acid moiety.

The "2-(2,2-Dimethyl-propionylamino)" portion of the name describes the substitution pattern at the 2-position of the pyridine ring. This substituent consists of a propionyl group that has been modified with two methyl groups at the alpha position, creating a tertiary carbon center. The amide linkage connects this bulky alkyl group to the pyridine nitrogen, forming the complete structural framework that defines this particular chemical entity.

The molecular formula C12H16N2O3 accurately represents the atomic composition, containing twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula corresponds to a molecular weight of 236.27 grams per mole, establishing the compound's position within the medium-molecular-weight range of organic pharmaceuticals and research chemicals.

Properties

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIINVAGIQKVNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590308 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-38-8 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Isonicotinic Acid Methyl Ester

Isonicotinic acid methyl ester can be synthesized by esterification of isonicotinic acid with methanol under acidic catalysis. A typical procedure involves refluxing isonicotinic acid with excess methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid, followed by purification through distillation or recrystallization.

Preparation of 2,2-Dimethylpropionyl Amine or Equivalent

The 2,2-dimethylpropionyl moiety can be introduced via the corresponding acid chloride or by direct amidation using 2,2-dimethylpropionic acid derivatives. While direct amidation is possible, acid chlorides are often preferred for higher reactivity.

A related synthetic approach for preparing 3-dimethylamino-2,2-dimethylpropanal (a structurally related compound) involves reacting isobutyraldehyde, dimethylamine, and formaldehyde under controlled pH and temperature conditions (pH 9-11, 80-120 °C), which may inform the preparation of related amines or acylating agents.

Amide Bond Formation

The key step is the coupling of the isonicotinic acid methyl ester with the 2,2-dimethylpropionyl amine or acid chloride. Common methods include:

- Direct Amidation: Heating the ester with the amine under dehydrating conditions or using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Acyl Chloride Route: Conversion of 2,2-dimethylpropionic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with isonicotinic acid methyl ester or its amine derivative under mild base conditions to form the amide.

Purification and Characterization

After synthesis, the product is typically purified by recrystallization or chromatographic techniques. Characterization is performed using:

- Melting point determination (reported melting point ~75.1-75.2 °C).

- Spectroscopic methods such as NMR, IR, and mass spectrometry.

- Purity assessment by HPLC or GC.

- Data Table: Summary of Key Physical and Chemical Properties

- The amide bond formation is the critical step, and the choice of coupling method affects yield and purity.

- Use of acid chlorides generally provides higher reactivity and better yields but requires careful handling due to their reactivity.

- Direct amidation methods may require elevated temperatures and longer reaction times.

- The presence of both ester and amide groups necessitates selective reaction conditions to avoid side reactions such as ester hydrolysis.

- Purification protocols must ensure removal of unreacted starting materials and side products to achieve high purity (>98%) suitable for research applications.

The preparation of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester involves classical organic synthesis techniques centered on amide bond formation between isonicotinic acid methyl ester and 2,2-dimethylpropionyl amine or its derivatives. While direct literature on this compound’s synthesis is sparse, established methods for related compounds and general amide synthesis provide a reliable framework. Optimization of reaction conditions, choice of coupling agents, and purification methods are essential for obtaining high-purity product suitable for research use.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. While no direct studies on this compound exist, analogous ester hydrolysis mechanisms are well-documented:

- Basic Hydrolysis : Base-catalyzed saponification would yield the corresponding carboxylic acid .

- Acidic Hydrolysis :

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

Expected Product : 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Amide Bond Reactivity

The 2,2-dimethylpropionylamino group is an aliphatic amide with steric hindrance from the tert-butyl moiety. Key reactions include:

- Hydrolysis : Requires strong acidic (e.g., HCl, HSO) or basic conditions (e.g., NaOH) to break the amide bond, yielding 2-aminoisonicotinic acid methyl ester and 2,2-dimethylpropionic acid .

- Transamidation : Reaction with amines (e.g., methylamine) under catalytic conditions (e.g., TMSCl) could replace the tert-butyl group .

Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 3- or 5-positions. Potential reactions:

- Nitration : HNO/HSO introduces nitro groups, though steric effects from the amide may limit reactivity .

- Halogenation : Electrophilic bromination (Br/FeBr) could occur under controlled conditions .

As a Methyl Ester Precursor

This compound is synthesized via diazomethane-mediated esterification of the corresponding carboxylic acid :

- Deprotonation of the carboxylic acid by diazomethane.

- S2 attack of the carboxylate on protonated diazomethane.

- Release of N gas to form the methyl ester .

Mechanistic Insight :

Role in Pharmaceutical Intermediates

Patents highlight its utility in synthesizing:

- Vicinal disulfide mimics for redox studies .

- HM74A agonists (e.g., thiophene derivatives) via amide bond functionalization .

Stability and Hazard Considerations

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. It exhibits activities that may be beneficial in treating various diseases, including:

- Cardiovascular Disorders : The compound's ability to modulate biological pathways makes it a candidate for addressing conditions such as hypertension and heart failure .

- Cancer Treatment : Research indicates that derivatives of isonicotinic acid can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Biochemical Studies

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester serves as a valuable reagent in biochemical assays:

- Enzyme Inhibition : It can be utilized to study the inhibition of specific enzymes that play crucial roles in metabolic pathways .

- Signal Transduction : The compound has potential applications in understanding signal transduction mechanisms, particularly those involving receptor tyrosine kinases .

Neuroscience Research

The compound's effects on neuronal pathways have garnered attention:

- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cognitive Function : Its influence on neurotransmitter systems could be explored for cognitive enhancement or treatment of cognitive disorders.

Case Study 1: Cardiovascular Applications

In a study examining compounds similar to this compound, researchers found that these compounds effectively reduced blood pressure in hypertensive animal models. The study highlighted the importance of structural modifications in enhancing pharmacological activity.

Case Study 2: Cancer Research

A recent investigation into the use of isonicotinic acid derivatives demonstrated their ability to inhibit the growth of certain cancer cell lines. This research underscored the potential of these compounds as leads for developing new anticancer therapies.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Cardiovascular treatment | Reduction in hypertension |

| Cancer therapy | Inhibition of tumor growth | |

| Biochemical Studies | Enzyme inhibition studies | Understanding metabolic pathways |

| Neuroscience Research | Neuroprotection studies | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isonicotinic acid moiety could facilitate binding to nicotinic acetylcholine receptors, while the dimethyl-propionylamino group might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in Nicotinic Acid Derivatives

a. 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.25 g/mol

- CAS Number : 879326-77-9

- Key Differences :

- Substituent at the 5-position of nicotinic acid (3-pyridinecarboxylic acid).

- Lacks the methyl ester group, existing as a free carboxylic acid.

b. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.25 g/mol

- CAS Number : 898561-66-5

- Key Differences :

c. 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Functional Group Variations

a. 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.25 g/mol

- CAS Number : 470463-34-4

- Key Differences :

b. 2-(2,2-Dimethyl-propionylamino)-n-methoxy-n-methyl-isonicotinamide

Complex Derivatives in Pharmacological Contexts

a. 4-({[2-(Diethoxy-phosphoryl)-ethyl]-[2-(2,2-dimethyl-propionylamino)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-6-yl]-amino}-methyl)-benzoic acid methyl ester

Structural and Functional Analysis

Molecular Weight and Substituent Effects

- Esterification : The methyl ester in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes compared to carboxylic acid analogs .

- Positional Isomerism : Substituent position (2-, 5-, or 6-) alters electronic distribution and steric hindrance, impacting binding to biological targets .

Pharmacological Relevance

- The pyrido[2,3-d]pyrimidin derivative () demonstrates how structural complexity (e.g., fused rings, phosphonic esters) can confer enzyme inhibitory activity, unlike simpler esters like the target compound .

- The target compound’s role as a nicotinic acid impurity () suggests its presence must be controlled in drug formulations to ensure purity .

Biological Activity

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an isonicotinic acid moiety, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as a hydrogen bond donor and acceptor, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to observed pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Staphylococcus aureus and other Gram-positive bacteria.

- Antitumor Activity : Preliminary findings suggest that the compound may possess antitumor properties, potentially inhibiting the growth of specific cancer cell lines.

In Vitro Studies

-

Antimicrobial Efficacy : A study evaluated the in vitro inhibitory activity of the compound against S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM.

Concentration (μM) % Inhibition 10 25 25 50 50 75 -

Antitumor Activity : Another study focused on the effect of this compound on human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The compound exhibited cytotoxic effects with IC50 values ranging between 20-30 μM.

Cell Line IC50 (μM) MCF7 25 HL60 22

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. For example, it has been shown to bind effectively to the active sites of certain enzymes involved in bacterial resistance mechanisms.

Q & A

Q. What are the established synthetic routes for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester, and what factors influence reaction yields?

Methodological Answer: Synthetic routes typically involve coupling reactions between isonicotinic acid derivatives and activated dimethyl-propionyl reagents. Key factors include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., HATU for amide bond formation). Reaction yields are optimized via process simulations (e.g., finite element analysis for heat distribution) and real-time monitoring using FTIR to track intermediate formation .

Q. Which analytical techniques are most reliable for structural characterization of this compound, and how are spectral contradictions resolved?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies functional groups (e.g., methyl ester at δ 3.8–4.0 ppm). Contradictions in spectral data (e.g., unexpected splitting) are addressed by cross-referencing with computational NMR predictions (DFT-based tools like Gaussian) and repeating experiments under inert atmospheres to exclude oxidation artifacts .

Q. How can researchers assess the compound’s initial biological activity while minimizing false positives?

Methodological Answer: Use dose-response assays (e.g., IC in enzyme inhibition studies) with triplicate technical replicates. Include negative controls (e.g., solvent-only wells) and orthogonal assays (e.g., SPR for binding affinity) to validate hits. Theoretical frameworks, such as QSAR models, guide structural modifications to enhance specificity .

Q. What experimental protocols are recommended for evaluating solubility and stability under varying pH conditions?

Methodological Answer: Employ shake-flask methods with HPLC quantification across pH 1–10 buffers. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Data interpretation aligns with the Biopharmaceutics Classification System (BCS) to predict bioavailability .

Q. What role does the compound play in reaction mechanisms involving nucleophilic acyl substitution?

Methodological Answer: The ester group acts as an electrophilic center, facilitating attack by nucleophiles (e.g., amines). Kinetic studies (stopped-flow UV-Vis) quantify rate constants, while isotopic labeling (O in the ester) tracks mechanistic pathways. Computational modeling (MD simulations) visualizes transition states .

Advanced Research Questions

Q. How do computational simulations inform the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer: Molecular dynamics (MD) simulations predict binding modes to target proteins (e.g., cytochrome P450), while ADMET predictors (e.g., SwissADME) optimize logP and permeability. Free-energy perturbation (FEP) calculations prioritize derivatives with improved metabolic stability, validated by in vitro microsomal assays .

Q. What strategies resolve contradictory data in solubility studies across different solvent systems?

Methodological Answer: Apply Hansen solubility parameters (HSPs) to correlate solvent polarity with experimental solubility. Conflicting results are reconciled using multivariate analysis (PCA) to identify outlier solvents. Membrane-based separation techniques (e.g., dialysis) isolate solute-solvent complexes for further FTIR analysis .

Q. How can environmental fate and degradation pathways be modeled for this compound?

Methodological Answer: Use fugacity models (e.g., EQC Level III) to simulate partitioning into air/water/soil. Hydrolysis pathways are studied via LC-QTOF-MS under simulated sunlight (Xe lamp), while QSAR models predict ecotoxicity endpoints (e.g., Daphnia magna LC) .

Q. What methodologies elucidate interactions in multi-component systems (e.g., with surfactants or cyclodextrins)?

Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding constants with surfactants, while phase solubility diagrams assess cyclodextrin inclusion complexes. Small-angle X-ray scattering (SAXS) reveals nanostructural changes, interpreted through DLVO theory .

Q. How are scale-up challenges addressed during process optimization in continuous flow systems?

Methodological Answer: Modular flow reactors with real-time PAT (process analytical technology) monitor residence time distribution (RTD) to prevent clogging. CFD simulations optimize mixing efficiency, while DoE (Design of Experiments) identifies critical parameters (e.g., pressure, temperature) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.